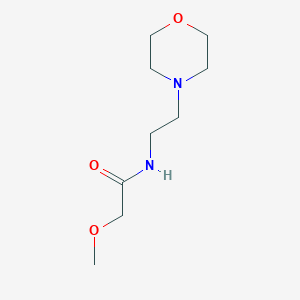
2-Methoxy-N-(2-morpholinoethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-(2-morpholinoethyl)acetamide is an organic compound with the molecular formula C9H18N2O3 It is characterized by the presence of a methoxy group, a morpholino group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(2-morpholinoethyl)acetamide typically involves the reaction of 2-morpholinoethylamine with methoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-N-(2-morpholinoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-formyl-N-(2-morpholinoethyl)acetamide.
Reduction: Formation of 2-methoxy-N-(2-morpholinoethyl)ethylamine.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-N-(2-morpholinoethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N-(2-morpholinoethyl)acetamide involves its interaction with specific molecular targets in biological systems. The morpholino group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The methoxy group may also play a role in enhancing the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-N-(2-morpholinoethyl)acetamide
- 2-N-Morpholinoethyl methacrylate
- N-(2-Methoxyphenyl)acetamide
Uniqueness
2-Methoxy-N-(2-morpholinoethyl)acetamide is unique due to its combination of a methoxy group and a morpholino group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Propiedades
Fórmula molecular |
C9H18N2O3 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-methoxy-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C9H18N2O3/c1-13-8-9(12)10-2-3-11-4-6-14-7-5-11/h2-8H2,1H3,(H,10,12) |
Clave InChI |
DQOPBICHYOAKBW-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)NCCN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



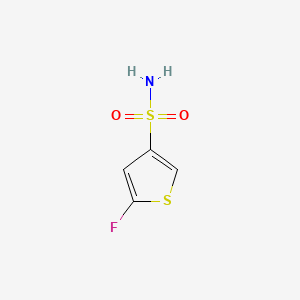
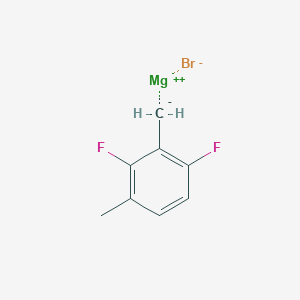
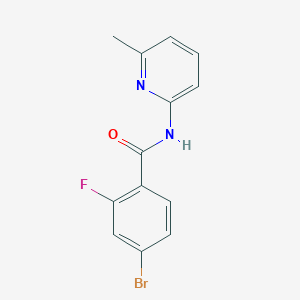
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
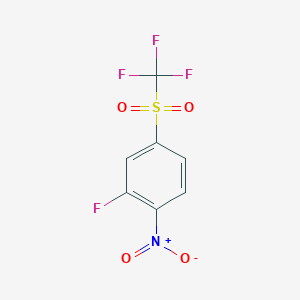
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)

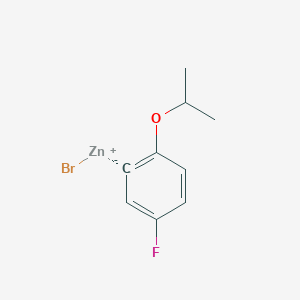
![5,6-Bis-(3,5-dimethyl-pyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14890511.png)
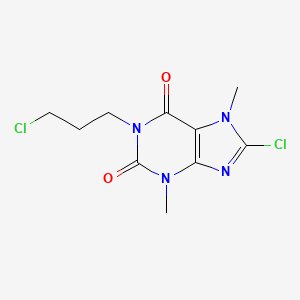


![2-[(3'-Methoxypropoxy)methyl]phenylZinc bromide](/img/structure/B14890532.png)
